Eltenac
Overview
Description
Biochemical Analysis
Biochemical Properties
Eltenac interacts with the enzyme cyclo-oxygenase, inhibiting its activity and thereby reducing the synthesis of prostaglandins . This interaction is key to this compound’s role in biochemical reactions, as prostaglandins are involved in various physiological processes, including inflammation and pain sensation .
Cellular Effects
This compound influences cell function by reducing the production of prostaglandins, molecules that are involved in inflammatory responses. This can impact cell signaling pathways and gene expression related to inflammation and pain. By inhibiting cyclo-oxygenase, this compound can alter cellular metabolism, specifically the metabolic pathway that leads to the production of prostaglandins .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the enzyme cyclo-oxygenase. By binding to this enzyme, this compound inhibits its activity, leading to a decrease in the production of prostaglandins. This can result in changes in gene expression related to inflammation and pain .
Metabolic Pathways
This compound is involved in the metabolic pathway that leads to the production of prostaglandins. By inhibiting the enzyme cyclo-oxygenase, this compound can reduce the production of these molecules, thereby influencing metabolic flux and metabolite levels .
Subcellular Localization
Given its role as a cyclo-oxygenase inhibitor, it is likely that this compound interacts with this enzyme in the cellular locations where it is typically found, such as the endoplasmic reticulum and nuclear envelope .
Preparation Methods
Eltenac can be synthesized through various synthetic routes. One common method involves the reaction of 2,6-dichlorobenzoyl chloride with thiophene-2-acetic acid in the presence of a base . The reaction conditions typically include the use of a solvent such as dichloromethane and a base like triethylamine. The product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
Eltenac undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of this compound can lead to the formation of thiol derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the thiophene ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Eltenac has been extensively studied for its applications in various fields:
Mechanism of Action
Eltenac exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes are involved in the synthesis of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-1 and COX-2, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Comparison with Similar Compounds
Eltenac is similar to other NSAIDs such as diclofenac and naproxen. it has unique properties that differentiate it from these compounds:
Diclofenac: Both this compound and diclofenac inhibit COX enzymes, but this compound has a thiophen ring instead of a benzene ring, which may affect its absorption and binding properties.
Naproxen: While both this compound and naproxen are used to treat inflammation and pain, this compound has been shown to have different pharmacokinetic properties and may be more effective in certain conditions.
Other similar compounds include ibuprofen, ketoprofen, and piroxicam, all of which are NSAIDs with varying degrees of efficacy and safety profiles .
Properties
IUPAC Name |
2-[4-(2,6-dichloroanilino)thiophen-3-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2S/c13-8-2-1-3-9(14)12(8)15-10-6-18-5-7(10)4-11(16)17/h1-3,5-6,15H,4H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AELILMBZWCGOSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC2=CSC=C2CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30223184 | |
Record name | Eltenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30223184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72895-88-6 | |
Record name | Eltenac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72895-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eltenac [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072895886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eltenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30223184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 72895-88-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ELTENAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A153L3JA99 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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